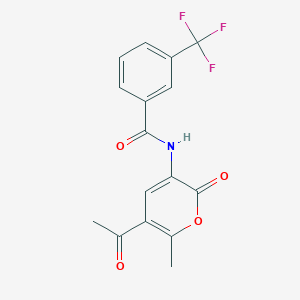

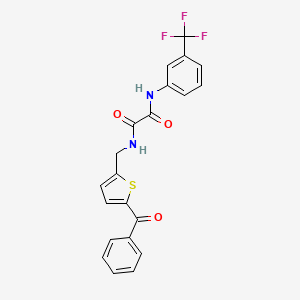

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-(trifluoromethyl)benzenecarboxamide involves multiple steps, including acetylation, methylation, and the introduction of a trifluoromethyl group. These processes typically employ reactions like Diels-Alder, amidation, and others tailored to introduce specific functional groups or modify the compound's structure for desired properties (Kondratov et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied through crystallography, revealing insights into their supramolecular interactions, dimerization through hydrogen bonding, and the influence of substituents on their packing and stability (Kranjc et al., 2012). These studies help understand how modifications in the molecular structure can affect the compound's physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Crystal Structures : This study focused on the synthesis and crystal structures of related compounds, highlighting the formation of hydrogen-bonded dimers facilitated by interactions between amide and carbonyl moieties (Kranjc et al., 2012).

Diels–Alder Reaction for Trifluoromethyl-Containing Compounds : The Diels–Alder reactions with ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate were explored, proving useful for preparing trifluoromethyl-containing aromatic compounds, including 3-aminobenzoic acid derivatives (Kondratov et al., 2015).

Biological and Pharmacological Applications

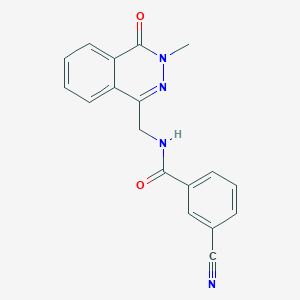

Unexpected Synthesis of Novel 2-Pyrone Derivatives : This study reported the synthesis of novel compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, and explored their crystal structures and interactions within tyrosine-protein kinase JAK2 (Sebhaoui et al., 2020).

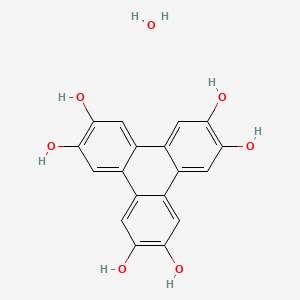

Antimicrobial Activity of Pyranone Derivatives : The antimicrobial activities of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives were evaluated, with some compounds showing significant antibacterial and antifungal activities (Aytemir et al., 2003).

Chemical Transformations and Derivatives

Transformation with Hydrazines : This research involved transforming a 2H-Pyran-2-one derivative with various hydrazines, leading to the formation of N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides (Vranicar et al., 2003).

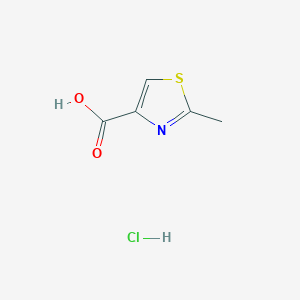

Synthesis in Ionic Liquid : A series of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives were synthesized in an ionic liquid, highlighting a green approach to the synthesis of kojic acid derivatives (Li et al., 2013).

Propiedades

IUPAC Name |

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c1-8(21)12-7-13(15(23)24-9(12)2)20-14(22)10-4-3-5-11(6-10)16(17,18)19/h3-7H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIWAIRQAJJXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/no-structure.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)